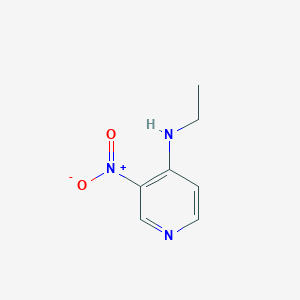

N-ethyl-3-nitropyridin-4-amine

Beschreibung

Contextual Significance within Pyridine (B92270) Chemistry

Pyridine and its derivatives are among the most important classes of N-heterocycles in organic and medicinal chemistry. nih.gov The pyridine ring is a privileged structural motif found in a significant percentage of FDA-approved drugs, highlighting its importance in the design of bioactive molecules. nih.gov Nitropyridines, as a subclass, are particularly valuable synthetic intermediates. nih.gov The presence of a nitro group, a strong electron-withdrawing group, significantly modifies the electronic properties of the pyridine ring, influencing its reactivity in substitution reactions.

N-ethyl-3-nitropyridin-4-amine is significant due to its specific substitution pattern. The 4-amino group and the 3-nitro group have opposing electronic effects, which can be exploited for selective chemical modifications. For instance, the nitro group can be reduced to an amino group, yielding a diamine derivative that is a precursor for constructing fused heterocyclic systems like imidazo[4,5-b]pyridines. nih.gov These structures are known to be frameworks for compounds with potential inhibitory activity against enzymes such as phosphodiesterases. nih.gov

Furthermore, nitropyridines serve as precursors for a wide array of functionalized molecules with applications in medicinal chemistry, agrochemicals, and materials science. lookchem.commdpi.com The ability to use nitropyridines to synthesize compounds with potential antitumor, antiviral, and anti-neurodegenerative activities underscores their importance. nih.govmdpi.com

| Related Nitropyridine Compound | Primary Research Application Area |

| 2,4-Dichloro-3-nitropyridine | Precursor for synthesizing inhibitors of phosphodiesterase 4 (PDE4) and cyclin G-associated kinase. nih.gov |

| 2-Chloro-5-nitropyridine (B43025) | Starting material for insecticides and antimicrobial agents. nih.govmdpi.com |

| 5-Bromo-2-nitropyridine | Intermediate in the synthesis of pharmaceutical and pesticide products; used to synthesize PET tracers. mdpi.comfrontiersin.org |

| 4-Amino-3-nitropyridine (B158700) | Used in the synthesis of anticonvulsant agents and has been studied for its own potential analgesic and antimicrobial properties. google.com |

Historical Trajectories of Nitropyridine Synthesis and Reactivity Research

The history of pyridine chemistry dates back to its initial isolation from coal tar. wikipedia.org Early synthetic routes, such as the Chichibabin pyridine synthesis developed in 1924, provided general methods for creating the pyridine ring from simple aldehydes and ketones, though often with low yields. wikipedia.org

The synthesis of nitropyridines, however, presented a significant challenge. Unlike benzene (B151609), pyridine is resistant to direct electrophilic nitration due to the deactivation of the ring by the electronegative nitrogen atom, which also forms a complex with the nitrating acid. wikipedia.org This led to the development of alternative strategies. An important historical method involves the nitration of pyridine-N-oxide, followed by deoxygenation. More direct methods were eventually developed, such as nitration with nitronium tetrafluoroborate (B81430) (NO₂BF₄) on a protected pyridine ring. wikipedia.org

A significant advancement in the synthesis of 3-nitropyridines involves reacting pyridine with dinitrogen pentoxide (N₂O₅), followed by treatment with an aqueous solution of sodium bisulfite. ntnu.nontnu.no Research into this reaction's mechanism suggests the formation of an N-nitropyridinium intermediate, which then undergoes nucleophilic attack by bisulfite and a subsequent bldpharm.com sigmatropic shift of the nitro group to the C-3 position. ntnu.no

The reactivity of the resulting nitropyridines has also been a major focus of research. The reduction of the nitro group to an amine is a cornerstone reaction. Historically, this was often accomplished using reagents like tin(II) chloride. google.com However, this method generates significant tin salt waste, prompting the development of cleaner alternatives like catalytic hydrogenation and electrochemical reduction. google.com The study of nucleophilic substitution on the nitropyridine ring, where the nitro group acts as a powerful activating group, has also been a fruitful area of investigation, enabling the synthesis of a diverse range of substituted pyridines. ntnu.no

| Reaction Type | Historical Context & Development |

| Pyridine Ring Synthesis | The Chichibabin synthesis (1924) was a foundational, albeit low-yielding, method using aldehydes/ketones and ammonia (B1221849). wikipedia.org |

| Nitration of Pyridine | Direct nitration is difficult. Early methods involved nitrating pyridine-N-oxide. Later, methods using N₂O₅/NaHSO₃ were developed for specifically creating 3-nitropyridines. wikipedia.orgntnu.no |

| Reduction of Nitro Group | Classic methods used stannous chloride (SnCl₂), which produced significant metal waste. google.com Modern methods favor catalytic hydrogenation or electrochemical processes for greener synthesis. google.com |

| Nucleophilic Substitution | The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack, a principle long used to create substituted pyridines from nitropyridine precursors. ntnu.no |

Identification of Current Research Frontiers and Prospective Investigations

Contemporary research on nitropyridines, including structures like this compound, is focused on leveraging them as versatile precursors for complex, high-value molecules. nih.gov A major frontier is their application in medicinal chemistry for the development of targeted therapeutics. Nitropyridines are key starting materials for synthesizing inhibitors of various enzymes, such as DNA-dependent protein kinase and MALT1 protease, which are targets in cancer therapy. mdpi.com

The development of novel synthetic methodologies remains a key research area. This includes the use of solid-phase synthesis to create libraries of related compounds for high-throughput screening and the exploration of new catalytic systems to improve the efficiency and selectivity of reactions. nih.gov For example, efficient solid-phase synthesis has been used to generate libraries of imidazo[4,5-b]pyridines with potential anti-inflammatory properties. nih.gov

Another emerging frontier is the use of nitropyridines in the synthesis of radiolabeled compounds for diagnostic imaging techniques like Positron Emission Tomography (PET). mdpi.com By incorporating isotopes such as ¹¹C or ¹⁸F, nitropyridine-derived molecules can be used as tracers to visualize biological processes and lesions in the brain, with applications in neurology and oncology. mdpi.com

Prospective investigations will likely focus on:

Expanding the diversity of bioactive molecules: Synthesizing novel and more complex heterocyclic systems from nitropyridine scaffolds to explore new biological activities.

Green Chemistry Approaches: Further developing catalytic and electrochemical methods for the synthesis and transformation of nitropyridines to minimize environmental impact. google.com

Materials Science Applications: Exploring the use of the unique electronic properties of nitropyridine derivatives in the development of novel organic materials for electronics and photonics. lookchem.com

Agrochemicals: Designing new, effective insecticides and herbicides based on the nitropyridine framework, building on previous successes in this area. mdpi.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-ethyl-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-9-6-3-4-8-5-7(6)10(11)12/h3-5H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSOTSMANIOZPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=NC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620382 | |

| Record name | N-Ethyl-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

562825-95-0 | |

| Record name | N-Ethyl-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Ethyl 3 Nitropyridin 4 Amine and Its Structural Analogs

Direct Synthesis Approaches to N-ethyl-3-nitropyridin-4-amine

The direct synthesis of this compound can be primarily achieved through two strategic disconnections: the formation of the C4-N bond on a pre-existing nitropyridine ring (amination) or the formation of the N-ethyl bond on a 4-aminonitropyridine precursor (N-alkylation).

Amination Reactions of Nitropyridine Scaffolds

The introduction of an ethylamino group onto a 3-nitropyridine (B142982) scaffold is a common and effective strategy. This typically involves the nucleophilic aromatic substitution (SNAr) reaction on a 3-nitropyridine derivative bearing a suitable leaving group at the C4 position, most commonly a halogen.

The reaction of 4-chloro-3-nitropyridine (B21940) with a primary amine like ethylamine (B1201723) serves as a direct route to the target compound. The electron-withdrawing nitro group strongly activates the pyridine (B92270) ring, particularly at the ortho and para positions (in this case, C2 and C4), facilitating the displacement of the chloro group by the amine nucleophile. mdpi.comnih.gov This method is widely employed for synthesizing a variety of N-substituted aminonitropyridines for pharmaceutical research. nih.gov

An alternative approach involves the activation of nitropyridones. A practical method has been developed for the coupling of nitropyridones with primary amines by treatment with hexamethyldisilazane (B44280) (HMDS), which avoids the use of hazardous reagents like phosphorus oxychloride (POCl₃). acs.org The activation of the pyridone by the nitro group is crucial for the reaction's efficiency. acs.org While 3-nitro-4-pyridone is highly reactive, other regioisomers are less so but can still undergo coupling. acs.org

| Entry | Amine | Product | Yield (%) |

| 1 | n-Propylamine | 4-(Propylamino)-3-nitropyridine | 88 |

| 2 | Isopropylamine | 4-(Isopropylamino)-3-nitropyridine | 84 |

| 3 | n-Butylamine | 4-(Butylamino)-3-nitropyridine | 91 |

| 4 | Cyclohexylamine | 4-(Cyclohexylamino)-3-nitropyridine | 85 |

| 5 | Benzylamine | 4-(Benzylamino)-3-nitropyridine | 88 |

Table 1: Amination of 3-nitro-4-pyridone with various primary amines via silylation. The reaction conditions involved using 1 equivalent of the pyridone, 1.5 equivalents of HMDS, and 2.0 equivalents of the amine in acetonitrile (B52724) at 60 °C. acs.org

Other specialized amination techniques include the Vicarious Nucleophilic Substitution (VNS) and oxidative amination, which can introduce amino and alkylamino groups onto 3-nitropyridines with high regioselectivity, typically at the position para to the nitro group. researchgate.net

N-Alkylation Strategies of Amino-Nitropyridines

This synthetic route begins with the precursor 4-amino-3-nitropyridine (B158700) and introduces the ethyl group directly onto the nitrogen atom of the amino group. 4-Amino-3-nitropyridine can be synthesized by heating 4-ethoxy-3-nitropyridine (B157411) with ammonium (B1175870) acetate, which results in a 75% yield. chemicalbook.com

The N-alkylation itself is a standard transformation. The reaction with alkyl halides, such as ethyl iodide or ethyl bromide, leads to the alkylation of the nitrogen atom. wikipedia.org This reaction forms a pyridinium (B92312) salt if the ring nitrogen is alkylated, but under controlled conditions, selective alkylation of the exocyclic amino group can be achieved. wikipedia.orggcwgandhinagar.com The basicity of the amino group allows it to act as a nucleophile, attacking the electrophilic carbon of the ethylating agent. This strategy is foundational in building more complex molecules from simpler amino-substituted precursors. researchgate.netgoogle.com

Precursor-Based Synthetic Routes to Nitropyridine Derivatives

The synthesis of the core 3-nitropyridine structure is a critical preliminary step for the subsequent functionalization to yield the target molecule. The direct nitration of the pyridine ring presents unique challenges but has been extensively studied and optimized.

Pyridine Ring Nitration Methodologies

Direct electrophilic nitration of pyridine is notoriously difficult. kochi-tech.ac.jp The basic nitrogen atom is readily protonated under the strongly acidic conditions of typical nitrating mixtures (HNO₃/H₂SO₄), forming a pyridinium ion. gcwgandhinagar.comkochi-tech.ac.jp The positive charge on this ion deactivates the ring towards electrophilic attack, leading to low yields and requiring harsh conditions. wikipedia.orgkochi-tech.ac.jp Consequently, electrophilic substitution, when it does occur, is directed to the 3-position (meta-position), which is the most electron-rich carbon in the deactivated ring. wikipedia.org

To overcome these challenges, several effective methods have been developed. A significant breakthrough was the use of dinitrogen pentoxide (DNP, N₂O₅). researchgate.net Reacting pyridine with DNP in an organic solvent or liquid sulfur dioxide produces an N-nitropyridinium salt intermediate, which can then be converted to 3-nitropyridine in good yields upon treatment with a nucleophile like aqueous sodium bisulfite. researchgate.netntnu.no Another successful protocol involves the use of nitric acid in trifluoroacetic anhydride (B1165640) (TFAA), which is believed to generate DNP in situ. scribd.com

Significant research has focused on optimizing the conditions for pyridine nitration to improve yields, safety, and functional group tolerance.

One key optimization was the development of a two-step, one-pot procedure where pyridine is first reacted with DNP in an organic solvent like dichloromethane, and the resulting slurry is then added to an aqueous solution of sodium bisulfite. ntnu.nontnu.no Further refinement involved investigating the effects of bisulfite concentration, reaction medium, and temperature, leading to a modified procedure using a methanol/water mixture for the bisulfite solution. ntnu.nontnu.no

A more recent and highly regioselective strategy for meta-nitration involves a dearomatization-rearomatization sequence. acs.org In this method, the pyridine is first converted to a stable oxazino pyridine intermediate. This intermediate undergoes a radical C-H nitration with tert-butyl nitrite (B80452) (TBN), followed by acid-catalyzed rearomatization to yield the meta-nitropyridine with excellent selectivity. acs.org

The table below compares the yields of 3-nitropyridine and a substituted analog using different nitration procedures, highlighting the advances in methodology.

| Product | Method A (%) | Method C (%) | Method D (%) | Method E (%) | HNO₃/TFAA Method (%) |

| 3-Nitropyridine | 63 | 68 | 77 | 77 | 83 |

| 2-Methyl-5-nitropyridine | 42 | 19 | 36 | 36 | 66 |

Table 2: Comparison of yields for nitration of pyridine and 2-methylpyridine (B31789) using various methods. Methods A, C, D, and E are variations of the DNP procedure. ntnu.no The final column shows results from the nitric acid/trifluoroacetic anhydride method. scribd.com

The translation of these reactions to continuous flow systems has also been explored, offering improved temperature control and safety, which is particularly important for exothermic nitration reactions. acs.org

The mechanism of pyridine nitration with DNP is not a direct electrophilic aromatic substitution. researchgate.netntnu.no Extensive studies have elucidated a more complex pathway.

Formation of N-Nitropyridinium Ion : The first step is the reaction of the pyridine nitrogen atom with dinitrogen pentoxide (DNP) to form an N-nitropyridinium salt, such as N-nitropyridinium nitrate. ntnu.no This has been confirmed by ¹H NMR studies.

Nucleophilic Attack : The N-nitropyridinium ion is highly susceptible to nucleophilic attack. In the presence of aqueous sulfur dioxide or sodium bisulfite, the bisulfite ion (HSO₃⁻) acts as a nucleophile, attacking the ring at either the 2- or 4-position. ntnu.no This attack forms unstable dihydropyridine (B1217469) intermediates, namely N-nitro-1,2-dihydropyridine-2-sulfonic acid and N-nitro-1,4-dihydropyridine-4-sulfonic acid.

Nitro Group Migration : The crucial step is the migration of the nitro group from the nitrogen atom to the C3 carbon of the ring. Evidence from the nitration of substituted pyridines strongly supports that this migration occurs via a ntnu.nontnu.no sigmatropic shift from the 1,2-dihydropyridine intermediate. researchgate.netrsc.org This intramolecular rearrangement is favored over a mechanism involving the dissociation and re-addition of a nitronium ion (NO₂⁺). rsc.org

Rearomatization : Following the migration, the molecule rearomatizes by eliminating the nucleophile (and a proton) to yield the final 3-nitropyridine product. ntnu.no

This mechanistic understanding has been crucial for the rational optimization and development of new nitration procedures for pyridine and its derivatives.

Procedural Optimization in Nitration Reactions

Functionalization Reactions of Halogenated Nitropyridines

The introduction of functional groups to halogenated nitropyridines is a key strategy in the synthesis of a variety of substituted pyridine derivatives. The presence of both a halogen atom and a nitro group on the pyridine ring offers multiple reaction sites for nucleophilic substitution. The regioselectivity of these reactions is influenced by the position of the substituents and the nature of the nucleophile.

In the case of 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine (B43025), the chlorine atom is activated by the adjacent or para-positioned nitro group, respectively, facilitating its displacement by nucleophiles. A straightforward method for the synthesis of aminopyridines involves the reaction of chloropyridines with various amides, which serve as an amine source. scielo.br This reaction proceeds under neat and refluxing conditions, avoiding the need for transition metal catalysts or microwave irradiation. scielo.br Functional groups such as nitro, trifluoromethyl, and cyano on the pyridine ring are well-tolerated in this process. scielo.br

For instance, the reaction of 2-chloro-3-nitropyridine with N,N-dimethylformamide (DMF) yields N,N-dimethyl-3-nitropyridin-2-amine. scielo.br Similarly, 2-chloro-5-nitropyridine reacts with DMF to produce N,N-dimethyl-5-nitropyridin-2-amine, a process that has been successfully scaled up. scielo.br

The functionalization can also occur at the nitro group itself. In some 3-nitro-5-halopyridines, the 3-nitro group has been found to be more susceptible to nucleophilic substitution than the halogen at the 5-position. nih.gov Furthermore, the introduction of an amino group can be achieved through vicarious nucleophilic substitution (VNS) by reacting nitropyridines with reagents like methoxyamine, which typically directs the amino group to the position ortho or para to the nitro group.

A summary of functionalization reactions on halogenated nitropyridines is presented in the table below.

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 2-chloro-3-nitropyridine | N,N-dimethylformamide | N,N-dimethyl-3-nitropyridin-2-amine | - | scielo.br |

| 2-chloro-5-nitropyridine | N,N-dimethylformamide | N,N-dimethyl-5-nitropyridin-2-amine | 80 | scielo.br |

| 2-chloro-3,5-dinitropyridine | Various amines | Substituted 3,5-dinitropyridin-2-amines | High | mdpi.com |

| 2-chloro-3(5)-nitropyridines | 4-aminophenol | N-(nitropyridin-2-yl)aminophenols | - | mdpi.com |

Electrochemical Reduction Techniques for Nitropyridines

Electrochemical reduction presents a green and efficient alternative to traditional chemical reduction methods for the synthesis of aminopyridines from their nitro precursors. researchgate.net This technique offers advantages such as simpler processing, high yields, lower production costs, and environmental benignity. researchgate.net The electrochemical reduction of nitropyridines can be carried out in acidic solutions to produce the corresponding aminopyridines. google.com

The process typically involves the use of a cathode made of materials like copper, graphite (B72142), or platinum. google.com A diaphragm, often a cation exchange membrane, is used to separate the anolyte and catholyte. google.com The catholyte contains the nitropyridine compound, an acid (such as hydrochloric or sulfuric acid), and potentially an alcohol or salt to improve solubility and conductivity. google.com

The reduction of a nitro group to an amine is a multi-step process. For example, the electrochemical reduction of 4-nitropyridine (B72724) in an aqueous medium proceeds through the formation of a dihydroxylamine, which then dehydrates to a nitroso compound, and is subsequently reduced to a hydroxylamine (B1172632). researchgate.net Further reduction yields the final amine product.

The conditions for the electrochemical reduction of nitropyridines in acidic solutions are crucial for achieving high yields and efficiency. Key parameters include the choice of electrode materials, the composition of the electrolyte, temperature, and current density.

For the preparation of 3-aminopyridines from 3-nitropyridines, the electrolysis is performed in an acidic solution. google.com The catholyte can contain 1-20% by weight of the nitropyridine and up to 80% by weight of acid. google.com For instance, a catholyte can be composed of 1-20% nitropyridine, 20-40% hydrogen chloride, and 40-80% water. google.com The anode can be graphite or lead/lead dioxide, and the anolyte is typically a mineral acid like hydrochloric or sulfuric acid. google.com The reaction temperature is generally maintained between 0°C and the boiling point of the solvent, with a preferred range of 50-60°C. google.com The current density is typically in the range of 0.1-15 A/dm². google.com

In the case of 4-nitropyridine-1-oxide reduction, studies have been conducted using platinum and copper electrodes under strong acid conditions. sioc-journal.cn On a platinum electrode, 4-hydroxylaminopyridine-1-oxide is the main product through an electrochemical-chemical-electrochemical (ECE) process. sioc-journal.cn On a copper electrode, at potentials lower than -0.85 V, the hydroxylamine can be further reduced to 4-aminopyridine (B3432731). sioc-journal.cn Optimal conditions for the electrosynthesis of 4-aminopyridine from 4-nitropyridine-1-oxide in a pH=3 aqueous solution have been identified, yielding an 88.2% electrolysis yield. researchgate.net

A summary of acidic solution electrolysis conditions for nitropyridines is provided in the table below.

| Nitropyridine Derivative | Cathode Material | Anode Material | Electrolyte (Catholyte) | Temperature (°C) | Current Density (A/dm²) | Product | Yield (%) | Reference |

| 3-Nitropyridines | Copper, Graphite, or Platinum | Graphite or Pb/PbO₂ | 1-20% Nitropyridine, 1-80% Acid | 50-60 | 1-6 | 3-Aminopyridines | - | google.com |

| 4-Nitropyridine-1-oxide | Granular Lead | Ti-base Lead Dioxide | 1% 4-Nitropyridine-1-oxide (pH=3), Ammonium Sulfate | 50 | - | 4-Aminopyridine | 88.2 | researchgate.net |

| 4-Nitropyridine-1-oxide | Platinum | - | Strong Acid | - | - | 4-Hydroxylaminopyridine-1-oxide | - | sioc-journal.cn |

| 4-Nitropyridine-1-oxide | Copper | - | Strong Acid | - | - | 4-Aminopyridine | - | sioc-journal.cn |

Control of Regioselectivity and Stereoselectivity in Synthesis

Controlling regioselectivity and stereoselectivity is a fundamental aspect of organic synthesis, ensuring the formation of the desired isomer. numberanalytics.comnumberanalytics.com In the synthesis of this compound and its analogs, these principles are critical for directing reactions to the correct positions on the pyridine ring and for establishing the desired spatial arrangement of atoms.

Regioselectivity in the functionalization of nitropyridines is primarily governed by the electronic effects of the substituents and the nature of the reacting species. numberanalytics.com The electron-withdrawing nitro group strongly influences the regiochemical outcome of nucleophilic aromatic substitution reactions. numberanalytics.com For example, in 3-nitropyridine, the positions ortho and para to the nitro group (positions 2, 4, and 6) are activated towards nucleophilic attack. Vicarious nucleophilic substitution (VNS) reactions on 3-nitropyridines with aminating agents like hydroxylamine and 4-amino-1,2,4-triazole (B31798) selectively occur at the para-position (position 4) to the nitro group.

The choice of catalyst and reaction conditions can also be used to control regioselectivity. numberanalytics.comethz.ch For instance, in some reactions, altering the solvent, temperature, or the specific catalyst can favor the formation of one regioisomer over another. numberanalytics.com

Stereoselectivity , the preferential formation of one stereoisomer over another, is often addressed through the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. In the context of synthesizing analogs of this compound that may contain chiral centers, these strategies would be essential. For example, in hetero-Diels–Alder reactions involving nitroso compounds, stereoselectivity can be achieved by using a chiral nitroso dienophile or a chiral diene. beilstein-journals.org The reversibility of such reactions also plays a significant role in the observed stereocontrol, necessitating a careful balance of kinetic versus thermodynamic factors. beilstein-journals.org

The following table summarizes key strategies for controlling selectivity in the synthesis of substituted nitropyridines.

| Selectivity Type | Controlling Factor | Example Application | Reference |

| Regioselectivity | Directing Group Effect | The nitro group in 3-nitropyridine directs nucleophilic attack to the 4-position. | numberanalytics.com |

| Regioselectivity | Reaction Conditions | Oxidative amination of 3-nitropyridine at room temperature selectively yields 2-amino-5-nitropyridine. | |

| Regioselectivity | Catalyst Choice | Different metal catalysts (e.g., Palladium vs. Copper) can lead to different regioisomers in diene amination. | ethz.ch |

| Stereoselectivity | Chiral Substrates | Use of chiral nitroso dienophiles in hetero-Diels-Alder reactions to induce asymmetry. | beilstein-journals.org |

| Stereoselectivity | Asymmetric Catalysis | Employment of chiral catalysts to favor the formation of a specific enantiomer or diastereomer. | numberanalytics.com |

Mechanistic Investigations and Reactivity Profiles of N Ethyl 3 Nitropyridin 4 Amine

Nucleophilic Substitution Reactions Involving the Amino Moiety

The amino group in N-ethyl-3-nitropyridin-4-amine, and more broadly in related nitropyridines, is a key site for a variety of nucleophilic substitution reactions. The electron-withdrawing nature of the nitro group significantly activates the pyridine (B92270) ring towards such attacks.

Reactivity with Nitrogen-Containing Nucleophiles

The reaction of nitropyridine derivatives with nitrogen-containing nucleophiles is a fundamental aspect of their chemistry. While specific studies on this compound are not extensively documented, research on analogous compounds such as 3-bromo-4-nitropyridine (B1272033) provides significant insights. When 3-bromo-4-nitropyridine reacts with amines, a mixture of products is often observed, including those resulting from direct nucleophilic substitution and unexpected products arising from nitro-group migration. clockss.org For instance, the reaction with various amines can lead to the displacement of a suitable leaving group. In the case of this compound, the ethylamino group itself can potentially be displaced under harsh conditions, or it can influence the regioselectivity of reactions on the pyridine ring.

In a systematic study on 3-bromo-4-nitropyridine with different amines, it was found that the reaction outcome is highly dependent on the solvent and base used. clockss.org These experiments revealed that in addition to the expected substitution product, a significant amount of a product resulting from the migration of the nitro group was formed, particularly in polar aprotic solvents. clockss.org

Table 1: Reaction of 3-bromo-4-nitropyridine with an amine under various conditions

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Product(s) | Yield (%) |

| 1 | DMSO | TEA | 90 | 12 | Nitro-migration and substitution products | Not specified |

| 2 | THF | TEA | 70 | 16 | Substitution product | 83 |

Data sourced from a study on 3-bromo-4-nitropyridine, presented here as an illustrative example of nitropyridine reactivity. clockss.org

Vicarious Nucleophilic Substitution (VNS) Pathways

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electrophilic aromatic and heteroaromatic compounds, including nitropyridines. organic-chemistry.org This reaction allows for the introduction of a substituent onto the pyridine ring at a position that is not substituted with a leaving group. The process involves the addition of a nucleophile (typically a carbanion with a leaving group at the nucleophilic center) to the aromatic ring, followed by the elimination of the leaving group from the intermediate adduct. organic-chemistry.org

For 3-nitropyridines, VNS reactions with ammonia (B1221849) and amines have been shown to occur with high regioselectivity, typically at the position para to the nitro group. researchgate.net This method has been successfully used to synthesize a variety of 4-substituted-2-alkylamino-5-nitropyridines. researchgate.net In the context of this compound, the presence of the ethylamino group at the 4-position would likely direct VNS reactions to the available ortho positions relative to the nitro group, depending on the specific nucleophile and reaction conditions. Research on various 3-nitropyridine (B142982) compounds has demonstrated that hydroxylamine (B1172632) and 4-amino-1,2,4-triazole (B31798) are effective aminating agents in VNS reactions, leading to moderate to good yields of 2-amino-5-nitropyridines. ntnu.no

Transformations and Rearrangements of the Nitro Group

The nitro group is a versatile functional group that can undergo a range of transformations, including reduction and intramolecular migration, which are key aspects of the reactivity of this compound.

Nitro Group Reduction Pathways

The reduction of the nitro group to an amino group is a common and synthetically useful transformation for nitropyridines. This can be achieved using various reducing agents. ambeed.com Catalytic hydrogenation over palladium on carbon (Pd/C) is a widely used method. For example, 3-ethyl-5-nitropyridine (B15331649) has been successfully reduced to 5-amino-3-ethylpyridine in high yield using this method. acs.org Other common reducing systems include metals in acidic media, such as iron and acid or tin(II) chloride and hydrochloric acid (SnCl2/HCl). ambeed.com

A patent describes the electrochemical reduction of 3-nitropyridines in an acidic solution to produce the corresponding 3-aminopyridines. google.com This method was applied to the reduction of 4-amino-3-nitropyridine (B158700), suggesting its potential applicability to this compound. google.com

Table 2: Examples of Nitro Group Reduction in Nitropyridine Derivatives

| Starting Material | Reducing Agent/Method | Product | Yield (%) | Reference |

| 3-ethyl-5-nitropyridine | H2, Pd/C in ethanol (B145695) | 5-amino-3-ethylpyridine | 82 | acs.org |

| 4-amino-3-nitropyridine | Electrochemical reduction | 3,4-diaminopyridine | 93 (purity) | google.com |

| Substituted 3-nitropyridines | Ammonium (B1175870) sulfide | Corresponding aminopyridines | High | mdpi.com |

Intramolecular Nitro Group Migration Phenomena

A fascinating aspect of nitropyridine chemistry is the intramolecular migration of the nitro group. In the reaction of 3-bromo-4-nitropyridine with amines, an unexpected product resulting from the migration of the nitro group from the 4-position to the 3-position was observed. clockss.org This phenomenon has also been noted in other nitropyridine systems.

Mechanistic studies on the nitration of pyridine with dinitrogen pentoxide suggest that the nitro group migrates from the 1-position (N-nitropyridinium ion) to the 3-position via a ambeed.comresearchgate.net sigmatropic shift. researchgate.netntnu.no This intramolecular rearrangement is a key step in the formation of 3-nitropyridine. researchgate.net While the specific conditions for the migration in this compound have not been detailed, the general principle of nitro group mobility in the pyridine ring is well-established. The proposed mechanisms for this migration include a concerted ambeed.comresearchgate.net-sigmatropic shift or the migration of a nitronium ion within a solvent cage. rsc.org

The solvent system can have a significant impact on the extent of nitro group migration. In the study of the reaction between 3-bromo-4-nitropyridine and amines, it was found that polar aprotic solvents promote the migration of the nitro group. clockss.org Conversely, in less polar solvents like THF, the expected nucleophilic substitution product was the major product. clockss.org This suggests that the polarity of the solvent plays a crucial role in stabilizing the transition state of the rearrangement. The solvent can influence the equilibrium between the starting materials and the intermediates, as well as the rate of the migration itself.

Impact of Basic Media on Rearrangement Mechanisms

The structural integrity of this compound can be susceptible to rearrangements, particularly under basic conditions. Research on analogous compounds, such as 3-bromo-4-nitropyridine, reveals that the presence of an amine and a base in a polar aprotic solvent can induce a nitro-group migration. clockss.org In a systematic study, it was observed that when 3-bromo-4-nitropyridine reacts with an amine, an unexpected product resulting from the migration of the nitro group from the C4 to the C3 position was formed alongside the expected nucleophilic substitution products. clockss.org This rearrangement is sensitive to the reaction conditions, with polar aprotic solvents favoring the migration. clockss.org

This phenomenon, known as a nitro-group migration, has been reported in other heterocyclic systems as well. clockss.org The proposed mechanism for such rearrangements often involves complex intermediates. For instance, the rearrangement of N-(3-pyridyl)nitramine in concentrated sulfuric acid proceeds through a different pathway, indicating that the reaction medium plays a critical role in directing the molecular transformation. researchgate.net While that specific rearrangement occurs in strong acid, it highlights the potential for the nitroamino functionality to undergo significant structural changes.

In the context of this compound, the application of a base could potentially facilitate an intramolecular rearrangement. A study on the reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones bearing a nitropyridine group with triethylamine (B128534) (a base) resulted in the formation of imidazo[1,2-a]pyridines and indoles, demonstrating a base-catalyzed rearrangement and cyclization. mdpi.com

The following table summarizes the observed effects of reaction components on nitro-group migration in a related system, which can be extrapolated to predict the behavior of this compound.

| Factor | Condition | Observation on Related Systems | Potential Implication for this compound |

| Solvent | Polar Aprotic (e.g., DMSO) | Promotes nitro-group migration in the reaction of 3-bromo-4-nitropyridine with amines. clockss.org | Rearrangement is more likely in polar aprotic solvents. |

| Base | Presence of Amine/Base (e.g., TEA) | Facilitates both nucleophilic substitution and nitro-group migration. clockss.orgmdpi.com | A basic medium is likely necessary to initiate any rearrangement. |

| Temperature | Elevated Temperature | Can influence product selectivity and reaction rates. clockss.org | Heating may favor the rearranged product over simple substitution. |

Electrophilic Aromatic Substitution Dynamics on the Pyridine Ring

The pyridine ring is generally considered electron-deficient and is less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). researchgate.net The presence of a strongly deactivating nitro group (—NO₂) further reduces the ring's reactivity. Conversely, the amino group (—NH-ethyl) is a powerful activating group. The interplay between these two substituents dictates the position of any incoming electrophile.

The N-ethyl-amino group at the C4 position is an ortho, para-director, while the nitro group at the C3 position is a meta-director. Their combined directing effects on the pyridine ring of this compound are as follows:

Position C2: Ortho to the activating amino group and ortho to the deactivating nitro group. This position is sterically hindered by the adjacent nitro and ethylamino groups.

Position C5: Meta to the activating amino group and meta to the deactivating nitro group. However, it is also para to the ring nitrogen, which is deactivating.

Position C6: Ortho to the activating amino group and para to the deactivating nitro group.

The powerful activating effect of the amino group typically dominates. Therefore, electrophilic attack is most likely to occur at the positions ortho to the amino group. Between C2 and C6, the C6 position is sterically more accessible. The nitro group at C3 strongly deactivates the C2 and C4 positions, reinforcing the preference for substitution at C6. Thus, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C6 position.

General reactivity in EAS for nitropyridines is low; for example, the direct nitration of pyridine itself requires harsh conditions and gives low yields of 3-nitropyridine. researchgate.net However, the activating amino group in this compound would make it more susceptible to EAS than pyridine or 3-nitropyridine alone.

Correlation of Substituent Effects (e.g., Alkyl, Halogen) with Reactivity

The reactivity of the this compound scaffold is highly dependent on the nature of its substituents. The existing N-ethyl and nitro groups already define a specific reactivity profile. Introducing further substituents, such as other alkyl groups or halogens, would modulate this reactivity through electronic and steric effects.

Electronic Effects:

Electron-Donating Groups (EDGs): The N-ethyl group is a weak electron-donating group through induction, which slightly increases the electron density of the pyridine ring, enhancing its reactivity towards electrophiles compared to an unsubstituted amino group. Other alkyl groups would have a similar, modest effect.

Electron-Withdrawing Groups (EWGs): The nitro group is a strong electron-withdrawing group via both resonance and induction, which significantly deactivates the ring towards electrophilic attack and activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to it (C2, C6, and C4). nih.gov Halogens are also deactivating towards EAS due to their inductive effect but can direct incoming electrophiles to ortho and para positions if resonance effects are considered.

Steric Effects:

The bulkiness of the N-ethyl group can sterically hinder reactions at the adjacent C3 and C5 positions.

Introducing a bulky substituent at any position will sterically influence the approach of reagents to the neighboring sites.

Research on related substituted nitropyridines provides insight into these effects. For instance, in the reaction of 2,6-dichloro-3-nitropyridine (B41883), the chloro positions are activated towards nucleophilic attack by the ortho nitro group. nih.gov Studies on other substituted pyridines have shown that substituents can have a considerable impact on reaction rates and pathways. researchgate.net

The following table summarizes the predicted effects of additional substituents on the reactivity of the this compound ring system.

| Substituent Type | Position of Substitution | Predicted Effect on Electrophilic Aromatic Substitution (EAS) | Predicted Effect on Nucleophilic Aromatic Substitution (NAS) |

| Alkyl (e.g., -CH₃) | C2, C5, or C6 | Activating (weak EDG), increases rate of EAS. | Deactivating (weak EDG), decreases rate of NAS. |

| Halogen (e.g., -Cl, -Br) | C2, C5, or C6 | Deactivating (strong EWG by induction), decreases rate of EAS. | Activating (strong EWG), increases rate of NAS. |

Advanced Spectroscopic and Structural Characterization of N Ethyl 3 Nitropyridin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the compound.

One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and oxygen-17 (¹⁷O) NMR, offer fundamental insights into the molecular framework of N-ethyl-3-nitropyridin-4-amine.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring atoms. For this compound, the spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the ethyl group. The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the electron-donating ethylamino group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The carbon atoms of the pyridine ring will exhibit characteristic chemical shifts, with the carbon bearing the nitro group and the carbon attached to the nitrogen of the ethylamino group showing significant shifts due to the electronic effects of these substituents. rsc.org

¹⁷O NMR Spectroscopy: While less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, ¹⁷O NMR can provide direct information about the oxygen-containing functional groups. In this compound, this would apply to the nitro group, offering insights into its electronic structure and bonding.

A study on related nitropyridine N-oxides has shown that the shielding of the pyridine ring nitrogen is sensitive to ring substitution through inductive and steric effects, which also influences the chemical shifts of other nuclei in the molecule. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is based on general principles and data from similar compounds. Actual experimental values may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|---|

| H-2 | ~8.8 | - | s | - |

| H-5 | ~6.8 | - | d | ~6.0 |

| H-6 | ~8.3 | - | d | ~6.0 |

| -NH-CH₂-CH₃ | ~3.4 | ~40 | q | ~7.0 |

| -NH-CH₂-CH₃ | ~1.3 | ~15 | t | ~7.0 |

| C-2 | - | ~150 | - | - |

| C-3 | - | ~135 | - | - |

| C-4 | - | ~152 | - | - |

| C-5 | - | ~110 | - | - |

| C-6 | - | ~148 | - | - |

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity of atoms within a molecule. clockss.org Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would confirm the proton-proton and proton-carbon correlations in this compound, respectively. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further elucidate long-range proton-carbon connectivities, confirming the substitution pattern on the pyridine ring. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of protons, helping to determine the preferred conformation of the ethyl group relative to the pyridine ring. clockss.org

One-Dimensional NMR Techniques (¹H, ¹³C, ¹⁷O)[7],

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. scielo.br

The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. scielo.br Key expected vibrational frequencies include:

N-H stretch: A band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

C-H stretches: Bands for the aromatic C-H on the pyridine ring and the aliphatic C-H of the ethyl group, typically in the 2850-3100 cm⁻¹ region.

NO₂ stretches: Strong asymmetric and symmetric stretching bands for the nitro group, expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

C=C and C=N stretches: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information to IR spectroscopy. scielo.br The symmetric vibrations of non-polar bonds often give rise to strong Raman signals. For this compound, the symmetric stretch of the nitro group and the breathing modes of the pyridine ring are expected to be prominent in the Raman spectrum. In some cases, techniques like Surface-Enhanced Raman Spectroscopy (SERS) can be used to enhance the signal and provide information about the molecule's orientation on a metal surface. esisresearch.org

Table 2: Characteristic Vibrational Frequencies for this compound This table is based on general principles and data from similar compounds. Actual experimental values may vary.

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| N-H | 3300-3500 | 3300-3500 | Stretch |

| Aromatic C-H | 3000-3100 | 3000-3100 | Stretch |

| Aliphatic C-H | 2850-2970 | 2850-2970 | Stretch |

| NO₂ (asymmetric) | ~1520 | Weak | Stretch |

| NO₂ (symmetric) | ~1340 | Strong | Stretch |

| C=C, C=N (aromatic) | 1400-1600 | 1400-1600 | Ring Stretch |

Infrared (IR) Spectroscopy[9],

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. clockss.orgkeyorganics.net It also provides information about the structure through the analysis of fragmentation patterns. For this compound (C₇H₉N₃O₂), the molecular weight is approximately 167.17 g/mol . calpaclab.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 167. Subsequent fragmentation could involve the loss of the ethyl group, the nitro group, or other characteristic fragments, providing further evidence for the proposed structure. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the mass-to-charge ratio to several decimal places. beilstein-journals.org

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides valuable information about the electronic transitions within a molecule and is sensitive to the molecular environment.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. For aromatic compounds like this compound, characteristic absorption bands arise from π → π* and n → π* transitions.

The UV-Vis spectrum of the related compound 4-amino-3-nitropyridine (B158700) (4A3NP) was investigated using both experimental measurements and theoretical calculations (TD-DFT). researchgate.net The study revealed electronic transitions that are characteristic of the substituted pyridine ring, with the calculated and experimental data showing good agreement. researchgate.net It is expected that this compound would exhibit a similar UV-Vis profile, with potential shifts in the absorption maxima (λmax) due to the electronic effects of the ethyl group. The presence of the nitro group, a strong electron-withdrawing group, and the amino group, an electron-donating group, significantly influences the electronic structure and the resulting UV-Vis spectrum.

A study on 2-amino-6-methoxy-3-nitropyridine (B1334430) also utilized UV-Vis spectroscopy to validate theoretical calculations of its electronic properties. researchgate.net

Table 2: Expected UV-Vis Absorption Data for this compound in a Suitable Solvent (e.g., Ethanol)

| Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | 250-300 | High |

| n → π | 350-450 | Low to Moderate |

Note: The exact λmax and ε values require experimental determination.

Emission spectroscopy, or fluorescence spectroscopy, measures the light emitted from a molecule after it has absorbed light. While not all molecules fluoresce, those that do can be characterized by their excitation and emission spectra. The fluorescence properties of a compound are highly dependent on its structure and environment. Some nitropyridine derivatives are known to have applications as non-linear materials and photochemicals, which relates to their electronic and emissive properties. researchgate.net However, many nitroaromatic compounds exhibit weak or no fluorescence due to efficient non-radiative decay processes, such as intersystem crossing, promoted by the nitro group. molaid.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) would be the most common mode of analysis. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol).

The separation of nitropyridine and related nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) by HPLC is well-documented. nih.gov The polarity of the solute is a primary factor determining its retention time. nih.gov Generally, more polar compounds elute earlier than less polar compounds. The orientation of the nitro group can also influence the retention order. nih.gov For purity assessment of 4-amino-3-nitropyridine, an assay of ≥98% by HPLC has been reported. wisdomchem.com

Table 3: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) nih.gov |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm or λmax) |

| Injection Volume | 10-20 µL |

To separate challenging co-eluting nitro compounds, adjusting the pH of the mobile phase or using polar-embedded reversed-phase columns can be effective strategies. chromforum.org

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures. This results in significantly faster analysis times, better resolution, and increased sensitivity compared to traditional HPLC.

The principles of separation in UPLC are the same as in HPLC, and methods can often be transferred between the two techniques with appropriate adjustments. Given its advantages, UPLC would be an excellent choice for the rapid purity assessment and analysis of this compound, especially in high-throughput screening applications. While specific UPLC methods for this compound are not detailed in the searched literature, the parameters would be similar to HPLC but with a much faster run time.

High-Performance Liquid Chromatography (HPLC)[8],[5],

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides detailed information on bond lengths, bond angles, and the spatial orientation of molecules, which collectively dictate the macroscopic properties of the material. The analysis reveals not only the molecular conformation but also the intricate network of intermolecular interactions that stabilize the crystal lattice.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, extensive research on closely related nitropyridine derivatives provides significant insight into the expected structural features. Analogs such as N-(4-Chlorophenyl)-3-nitropyridin-2-amine and N-(4-methylphenyl)-3-nitropyridin-2-amine have been thoroughly characterized, and their crystallographic data serve as a robust model for understanding the solid-state characteristics of this compound. nih.govnih.gov

Studies on these related compounds consistently show that the molecules adopt a nearly planar conformation, a feature stabilized by an intramolecular hydrogen bond between the amine proton (N-H) and one of the oxygen atoms of the adjacent nitro group (-NO2). nih.govnih.govmdpi.com This interaction creates a stable six-membered ring-like structure, significantly influencing the molecule's electronic and physical properties.

Given these precedents, it is highly probable that this compound would crystallize exhibiting similar structural motifs. The ethyl group, being a simple alkyl substituent, would likely influence the crystal packing through van der Waals forces without fundamentally altering the dominant intramolecular hydrogen bonding and planarity driven by the aminonitropyridine core.

Crystallographic Data for an Analogous Compound

To illustrate the typical crystallographic parameters, the data for N-(4-Chlorophenyl)-3-nitropyridin-2-amine is presented below. nih.govresearchgate.net This compound shares the key 3-nitropyridin-amine framework.

Interactive Table 1: Crystallographic Data for N-(4-Chlorophenyl)-3-nitropyridin-2-amine nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₁H₈ClN₃O₂ |

| Formula Weight | 249.65 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 30.472 (3) |

| b (Å) | 3.8032 (4) |

| c (Å) | 21.300 (2) |

| β (°) | 123.153 (1) |

| Volume (ų) | 2066.7 (4) |

| Z | 8 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.034 |

This data is for the analogous compound N-(4-Chlorophenyl)-3-nitropyridin-2-amine and is presented for illustrative purposes.

Molecular Geometry and Intermolecular Interactions

The geometry of these molecules is characterized by a high degree of planarity. In N-(4-Chlorophenyl)-3-nitropyridin-2-amine, the dihedral angle between the pyridine and benzene (B151609) rings is minimal, at 9.89 (8)°. nih.govresearchgate.net The nitro group is typically coplanar with the pyridine ring, which facilitates π-electron delocalization.

A defining feature is the intramolecular N-H···O hydrogen bond. This interaction effectively planarizes a significant portion of the molecule. In addition to this, intermolecular forces dictate the crystal packing. The table below details the hydrogen bond geometry for the same analog.

Interactive Table 2: Hydrogen-Bond Geometry (Å, °) for N-(4-Chlorophenyl)-3-nitropyridin-2-amine nih.goviucr.org

| D—H···A | D-H | H···A | D···A | D-H···A | Type |

| N-H···O | 0.86 | 1.94 | 2.63 | 136 | Intramolecular |

| C-H···N | - | - | - | - | Intramolecular |

| C-H···O | - | - | - | - | Intermolecular |

D: donor atom; H: hydrogen atom; A: acceptor atom. This data is for the analogous compound N-(4-Chlorophenyl)-3-nitropyridin-2-amine and is presented for illustrative purposes.

The crystal packing in N-(4-methylphenyl)-3-nitropyridin-2-amine is consolidated by a combination of C—H···O, C—H···π, and π–π interactions, with centroid-to-centroid distances between rings ranging from 3.649 Å to 3.916 Å. nih.govnih.gov These interactions create a robust three-dimensional architecture. It is anticipated that this compound would exhibit analogous intermolecular contacts, leading to a stable and well-ordered crystalline structure.

Computational and Theoretical Chemistry Studies of N Ethyl 3 Nitropyridin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of N-ethyl-3-nitropyridin-4-amine, governed by its electron distribution and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules like this compound. researchgate.nettandfonline.com DFT calculations, often employing hybrid functionals such as B3LYP with basis sets like 6-311++G(d,p), are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. najah.eduresearchgate.netnajah.edu These calculations consistently show that for related aromatic amino-nitro systems, the theoretical geometries are in good agreement with experimental data obtained from X-ray crystallography. najah.edunajah.edu

The electronic properties of the molecule are significantly influenced by the interplay between the electron-donating ethylamino group and the electron-withdrawing nitro group. najah.edu DFT calculations reveal a pronounced polarization of electron density, with the nitro group and the pyridine (B92270) ring acting as strong electron-withdrawing moieties. This electronic configuration is crucial for the molecule's reactivity and intermolecular interactions.

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are critical indicators of chemical reactivity, kinetic stability, and electronic transitions. researchgate.netnajah.edu A smaller energy gap suggests that a molecule is more reactive and can be more easily excited. dergipark.org.tr For similar nitropyridine derivatives, the HOMO-LUMO gap is relatively low, indicating that charge transfer can readily occur within the molecule. dergipark.org.tr

| Property | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | ~ -7.05 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. dergipark.org.tr |

| ELUMO | ~ -0.97 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. dergipark.org.tr |

| Energy Gap (ΔE) | ~ 6.08 | Indicates chemical reactivity and electronic transition energy. dergipark.org.tr |

| Ionization Potential (I) | ~ 7.05 | Energy required to remove an electron. dergipark.org.tr |

| Electron Affinity (A) | ~ 0.97 | Energy released when an electron is added. dergipark.org.tr |

| Electronegativity (χ) | ~ 4.01 | Measure of the ability to attract electrons. dergipark.org.tr |

| Chemical Hardness (η) | ~ 3.04 | Measure of resistance to charge transfer. dergipark.org.tr |

| Chemical Softness (S) | ~ 0.16 | Reciprocal of hardness; indicates higher reactivity. dergipark.org.tr |

Note: The values in the table are representative examples from studies on similar aminopyridine compounds and illustrate the type of data generated for this compound. dergipark.org.tr

The analysis of potential energy surfaces (PES) is crucial for understanding molecular conformations, stability, and reaction pathways. For this compound, the PES can be explored to identify stable conformers and the energy barriers that separate them. Rotational barriers around the C-N bonds connecting the ethyl group and the amino group to the pyridine ring can be calculated to understand the molecule's flexibility. For related compounds, computational methods have been used to estimate the activation energies for conformational changes, providing quantitative data on the molecule's dynamic nature. researchgate.net

Furthermore, PES analysis is used to locate transition state structures for chemical reactions or proton transfer events. researchgate.net For instance, calculations on similar molecules have determined the energy barrier for proton transfer, a fundamental process in many chemical and biological reactions. researchgate.net

Density Functional Theory (DFT) Applications

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. mdpi.com MD simulations can model the molecule's movement and conformational changes in various environments, such as in solution or interacting with a biological target. mdpi.com

For related nitropyridine derivatives, MD simulations have been used to:

Evaluate Stability: Assess the stability of protein-ligand complexes, which is crucial in drug design. mdpi.com

Observe Conformational Changes: Track conformational transitions, such as ring inversions in piperidine-containing analogues, which often occur on the nanosecond timescale.

Analyze Solvent Effects: Understand how solvent molecules, particularly polar ones, influence the conformational preferences of the molecule by stabilizing certain dipole moments.

Theoretical Prediction of Spectroscopic Parameters

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which aids in the interpretation of experimental spectra. tandfonline.com

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of this compound. najah.eduresearchgate.net The calculated spectra are often scaled to correct for anharmonicity and computational approximations, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. najah.edunajah.edu These calculations allow for a detailed assignment of vibrational modes, such as the characteristic stretches of the N-H, C-H, N=O, and C=C bonds. najah.eduresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. najah.edunajah.edu These theoretical predictions, especially when solvent effects are included using models like the Polarizable Continuum Model (PCM), show a strong correlation with experimental NMR data, helping to confirm the molecular structure. najah.edunajah.edu

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. tandfonline.comrsc.org These calculations help to understand the electronic transitions within the molecule, often corresponding to π → π* and n → π* transitions involving the aromatic ring and the nitro and amino groups. najah.edu

| Vibrational Mode | Experimental FT-IR | Calculated (B3LYP) | Assignment |

|---|---|---|---|

| N-H Stretch (asymmetric) | 3488 | 3717 | Stretching of the amino group N-H bonds. najah.edu |

| N-H Stretch (symmetric) | 3630 | 3575 | Stretching of the amino group N-H bonds. najah.edu |

| C-H Stretch (aromatic) | 3100 | 3221 | Stretching of C-H bonds on the pyridine ring. najah.edu |

| NH₂ Scissoring | 1593 | 1656 | Bending motion of the amino group. najah.edu |

| NO₂ Stretch (asymmetric) | 1593 | 1656 | Asymmetric stretching of the nitro group. researchgate.net |

| NO₂ Stretch (symmetric) | 1378 | 1378 | Symmetric stretching of the nitro group. researchgate.net |

Note: Data is based on 2-amino-3-nitropyridine (B1266227) as a reference to illustrate the typical correlation between experimental and calculated values. najah.eduresearchgate.net

Mechanistic Modeling of Chemical Reactions and Transition States

Computational modeling is invaluable for investigating the mechanisms of chemical reactions involving this compound. Theoretical calculations can map out the entire reaction pathway for processes like nucleophilic substitution, reduction of the nitro group, or electrophilic attack on the ring. researchgate.net

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. acs.org This allows for the determination of activation energies (ΔG‡), which are key to understanding reaction rates. For nitropyridines, mechanistic studies have explored reactions such as the migration of a nitro group via a najah.edu sigmatropic shift and nucleophilic aromatic substitution. researchgate.netresearchgate.net These models provide a level of detail about transient species and reaction dynamics that is often difficult to obtain through experimental means alone. acs.org

In Silico Studies of Intermolecular Interactions (e.g., Hydrogen Bonding)

The noncovalent interactions of this compound, particularly hydrogen bonding, are critical to its properties in the solid state and in biological systems. In silico methods are used to characterize and quantify these interactions.

This compound possesses both hydrogen bond donors (the amino group N-H) and acceptors (the pyridine nitrogen and the oxygen atoms of the nitro group). iucr.org Computational studies on similar aminonitropyridines have shown that strong intermolecular and intramolecular hydrogen bonds are formed. najah.eduiucr.orgue.wroc.pl

Several computational techniques are used to analyze these interactions:

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization and hyperconjugative interactions, providing insight into the nature of hydrogen bonds. najah.eduresearchgate.net It can quantify the stabilization energy associated with the interaction between a lone pair orbital (on the acceptor) and an antibonding orbital (of the donor). najah.edu

Atoms in Molecules (AIM) Theory: AIM analysis examines the topology of the electron density to identify and characterize chemical bonds, including weak intermolecular interactions. researchgate.net The presence of a bond critical point between two atoms is an indicator of an interaction. researchgate.net

For related nitropyridine structures, studies have revealed that N–H···N and N–H···O hydrogen bonds are dominant forces in stabilizing the crystal lattice, often leading to the formation of dimers or layered arrangements. researchgate.netiucr.org

Experimental Design and Analytical Protocols in Research

Optimization Strategies for Reaction Conditions

The synthesis of N-ethyl-3-nitropyridin-4-amine is typically achieved through the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 4-chloro-3-nitropyridine (B21940) or 4-methoxy-3-nitropyridine (B17402), with ethylamine (B1201723). The optimization of reaction conditions is paramount to maximize yield, minimize impurities, and ensure an efficient and scalable process.

A documented synthetic route involves the reaction of 4-methoxy-3-nitropyridine with ethylamine in a solution of ethanol (B145695) and water. The reaction is heated to 85°C for 2 hours, resulting in a high yield of the desired product. ambeed.com

Table 1: Synthesis of this compound ambeed.com

| Parameter | Value |

|---|---|

| Starting Material | 4-methoxy-3-nitropyridine |

| Reagent | Ethylamine |

| Solvent | Ethanol/Water |

| Temperature | 85°C |

| Reaction Time | 2 hours |

Further optimization strategies can be inferred from studies on analogous compounds, such as N-benzyl-3-nitropyridin-4-amine. Key parameters that are systematically varied to determine their impact on reaction outcomes include the choice of solvent, reaction temperature, and the molar ratio of reactants. For instance, in the synthesis of N-benzyl-3-nitropyridin-4-amine, changing the solvent from ethanol to 2-propanol and carefully controlling the temperature and molar ratio of reactants were found to significantly improve the yield and reduce the formation of byproducts.

Table 2: Illustrative Optimization Parameters for N-substituted 3-nitropyridin-4-amine Synthesis

| Parameter | Investigated Range/Values | Optimal Value (for N-benzyl analog) | Rationale |

|---|---|---|---|

| Solvent | Ethanol, 2-Propanol, Toluene | 2-Propanol | Enhances nucleophile solubility and stabilizes the transition state. |

| Temperature | 50°C - 80°C | 65°C | Minimizes hydrolysis of the starting material while ensuring a sufficient reaction rate. |

These optimization studies highlight the importance of a systematic approach to reaction development to achieve high efficiency and purity of the final product.

Techniques for Compound Isolation and Purification

Following the chemical synthesis, the isolation and purification of this compound from the reaction mixture are crucial steps to obtain a compound of high purity. Common techniques employed for the purification of nitropyridine derivatives include extraction, column chromatography, and recrystallization.

Initially, the reaction mixture is typically subjected to a work-up procedure. This may involve dilution with a solvent like ethyl acetate, followed by washing with water to remove inorganic salts and water-soluble impurities. clockss.org The organic layer is then dried over an anhydrous salt, such as sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. google.com

For further purification, column chromatography is a widely used and effective method. Silica gel is commonly used as the stationary phase. The choice of the mobile phase, or eluent, is critical for achieving good separation. A gradient of solvents, typically a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is often employed. The fractions containing the pure compound, as identified by techniques like thin-layer chromatography (TLC), are collected and combined.

Recrystallization is another powerful technique for purifying solid compounds. The crude product is dissolved in a minimal amount of a suitable hot solvent or solvent mixture, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution. The purified crystals are then collected by filtration. For related compounds, recrystallization from ethanol has been reported.

Rigorous Analytical Quality Control Procedures

To ensure the identity and purity of the synthesized this compound, a battery of analytical techniques is employed. These quality control procedures are essential for the validation of the compound's structure and for ensuring the reliability of any subsequent biological or chemical studies. For commercially available pyridine (B92270) derivatives, a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) is often a standard specification. cphi-online.comwisdomchem.com

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the compound. researchgate.netchemicalbook.in A sample of the material is dissolved in a suitable solvent and injected into the HPLC system. The compound is separated from any impurities on a chromatographic column, and the area of the peak corresponding to the compound is compared to the total area of all peaks to determine its percentage purity. A typical acceptance criterion for purity is often set at ≥98% or higher. cphi-online.comwisdomchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are indispensable for structural elucidation. rsc.orgrsc.org These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the confirmation of the expected structure of this compound. The chemical shifts, splitting patterns, and integration of the signals in the NMR spectra must be consistent with the assigned structure.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. rsc.orgrsc.org Techniques such as electrospray ionization (ESI) mass spectrometry can provide a very accurate mass measurement, which should match the calculated molecular weight of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the molecule, such as the N-H bond of the secondary amine and the characteristic strong absorptions of the nitro group. chemicalbook.in

A comprehensive quality control protocol for a substituted nitropyridine would typically include the tests outlined in the table below, ensuring a high-quality, well-characterized compound for research purposes.

Table 3: Comprehensive Analytical Quality Control for a Substituted Nitropyridine

| Analytical Test | Purpose | Typical Specification |

|---|---|---|

| Appearance | Visual inspection for physical state and color. | Yellow to Brown Crystal cphi-online.com |

| Identification by NMR (1H and 13C) | Confirms the chemical structure. | Spectrum conforms to the reference structure. chemicalbook.in |

| Identification by HPLC-MS | Confirms identity and molecular weight. | Retention time and mass spectrum match the reference standard. chemicalbook.in |

| Purity by HPLC | Quantifies the percentage of the pure compound. | ≥98% cphi-online.comwisdomchem.com |

| Melting Point | A physical constant indicative of purity. | 202-205°C (for the related 4-Amino-3-nitropyridine) cphi-online.com |

By adhering to these rigorous experimental and analytical protocols, researchers can ensure the production of high-quality this compound, which is essential for obtaining reliable and reproducible scientific data.

Q & A

Q. How can researchers validate the biological activity of this compound against target proteins?

- Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) to predict binding affinities to biological targets like kinase enzymes. Validate experimentally using surface plasmon resonance (SPR) for kinetic binding analysis (ka/kd) and cell-based assays (e.g., IC50 determination in cancer cell lines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten